molecular formula C12H7Br2ClN2O3 B2370800 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate CAS No. 439108-05-1

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate

Cat. No.: B2370800
CAS No.: 439108-05-1
M. Wt: 422.46
InChI Key: SONRITFXFYRCJG-UHFFFAOYSA-N
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Description

“[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate” is a chemical compound with the CBNumber: CB7677836 . It’s also known as (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 2-chlorobenzoate .

Scientific Research Applications

Synthesis and Chemical Studies

  • The chemical compound has been utilized in various synthesis and reaction studies. For instance, it has been used in the synthesis of imidazo[4,5-d]pyridazine nucleosides, demonstrating different glycosylation sites through a combination of NMR data and spin-lattice relaxation times measurements (Gagnier, Halat, & Otter, 1984).
  • It's also involved in crystal structure and Hirshfeld surface analyses, as seen in the study of crystal structures of related compounds, which display intermolecular interactions important for understanding molecular packing and properties (Dadou et al., 2019).

Application in Inhibiting Corrosion

  • One interesting application is in the field of corrosion inhibition. A study demonstrated the efficacy of pyridazine derivatives, closely related to the compound , in inhibiting steel corrosion in acidic mediums. These derivatives show significant potential as cathodic-type inhibitors (Bouklah et al., 2004).

Properties

IUPAC Name

(4,5-dibromo-6-oxopyridazin-1-yl)methyl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2ClN2O3/c13-8-5-16-17(11(18)10(8)14)6-20-12(19)7-3-1-2-4-9(7)15/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONRITFXFYRCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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